6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

Catalog No.
S5962082
CAS No.
M.F
C17H17NO3
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

Product Name

6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

IUPAC Name

6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C17H17NO3/c1-11-4-7-13(8-5-11)18-10-12-6-9-14(20-2)16(21-3)15(12)17(18)19/h4-9H,10H2,1-3H3

InChI Key

SICXNSMPZHCBKB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC

solubility

3.2 [ug/mL]

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC

The exact mass of the compound 6,7-dimethoxy-2-(4-methylphenyl)-1-isoindolinone is 283.12084340 g/mol and the complexity rating of the compound is 378. The solubility of this chemical has been described as 3.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

6,7-Dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one is a member of the isoindole family, characterized by its bicyclic structure that includes a benzene ring fused to a five-membered nitrogen-containing ring. Its molecular formula is C_{16}H_{17}N O_{2}, and it has a molecular weight of approximately 257.31 g/mol. The presence of two methoxy groups at positions 6 and 7 enhances its chemical reactivity and solubility, making it an interesting compound for various chemical and biological studies.

  • Oxidation: It can be oxidized to yield corresponding oxo derivatives, which may exhibit different properties and biological activities.
  • Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological profile.
  • Substitution: The methoxy groups or the phenyl group can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of derivatives with varied biological activities.

Research indicates that isoindole derivatives, including 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one, exhibit a range of biological activities. These include:

  • Anti-inflammatory: The compound may modulate inflammatory pathways.
  • Anticancer: Preliminary studies suggest it has potential in inhibiting tumor growth and overcoming multidrug resistance in cancer cells.
  • Antimicrobial: Isoindole derivatives have shown promise in combating various microbial infections .

The unique structural features, particularly the methoxy groups, are believed to enhance bioavailability and solubility, contributing to its pharmacological effects.

The synthesis of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one typically involves multi-step organic reactions. A common method includes:

  • Condensation Reaction: An appropriate aniline is reacted with substituted phthalic anhydrides or their derivatives. This step allows for the introduction of methoxy groups while forming the isoindole structure.
  • Cyclization: Following condensation, cyclization occurs to form the isoindole core.
  • Purification: The product is purified through crystallization or chromatography to obtain the desired compound with high purity .

The unique structure and biological activity of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one lend it to various applications:

  • Pharmaceutical Development: Its potential as an anti-inflammatory or anticancer agent makes it a candidate for drug development.
  • Biological Research: It serves as a tool compound for studying isoindole-related biological pathways and mechanisms.
  • Chemical Synthesis: The compound may act as an intermediate in synthesizing more complex molecules within medicinal chemistry .

Studies on the interaction profiles of 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one suggest that it interacts with various biological targets, including:

  • Enzymes: It may modulate enzyme activity related to metabolic pathways.
  • Receptors: Potential binding to specific receptors could influence signaling pathways associated with inflammation and cancer progression.

These interactions highlight its therapeutic potential but necessitate further investigation to elucidate specific mechanisms and efficacy .

Several compounds share structural similarities with 6,7-dimethoxy-2-(4-methylphenyl)-3H-isoindol-1-one. Here are some notable examples:

Compound NameStructureUnique Features
6-MethoxyisoindoleStructureLacks the second methoxy group; may exhibit different biological activity.
2-(3-Methylphenyl)-6,7-dimethoxyisoindoleStructureContains a methyl group on the phenyl ring; potentially alters pharmacological properties.
6,7-DimethoxyisoquinolineStructureExhibits different ring structure; may have distinct biological activities.

These compounds illustrate variations in substitution patterns that can significantly influence their biological properties and therapeutic potentials.

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

283.12084340 g/mol

Monoisotopic Mass

283.12084340 g/mol

Heavy Atom Count

21

Dates

Last modified: 04-15-2024

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